molecular formula C8H13NO2 B1500770 Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 483279-87-4

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No. B1500770
CAS RN: 483279-87-4
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound . It is a type of reagent that is used for testing and research purposes . It is not intended for use as a medicine, food, or household item .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates has been achieved by dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . This method has been shown to be effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in the literature. For example, the title compound, C14H17NO4, features an epoxide-O atom fused to a pyrrolidyl ring, the latter having an envelope conformation with the N atom being the flap .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) has been explored by several groups . The published procedures require 1−7 mol % rhodium acetate as catalyst, and the resulting yields range from 8 to 66% .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the N-bound ethyl ester group is twisted with respect to the ring .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, the Davies group has shown that cyclopropanation with donor/acceptor carbenes can be routinely conducted with very low catalyst loadings (<0.001 mol %) .

Safety and Hazards

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a reagent that is used for testing and research purposes . It is not intended for use as a medicine, food, or household item . Therefore, it should be handled with care and appropriate safety measures should be taken.

properties

IUPAC Name

ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMHPBISAMATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665114
Record name Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

483279-87-4
Record name Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 2
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 3
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 4
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 5
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 6
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

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